Fmoc-D-Trp(Boc)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

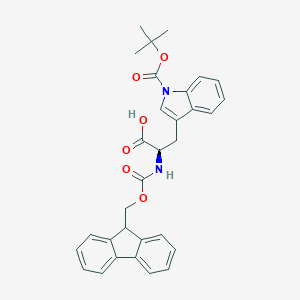

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOHASQZJSJZBT-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583788 | |

| Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163619-04-3 | |

| Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Trp(Boc)-OH: Chemical Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-in-Boc-D-tryptophan, commonly abbreviated as Fmoc-D-Trp(Boc)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). This derivative of D-tryptophan is strategically modified with two essential protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyloxycarbonyl (Boc) group on the indole side chain nitrogen. This dual-protection scheme offers exceptional versatility and safety in the synthesis of complex peptides, particularly those containing the sensitive tryptophan residue.[1]

The incorporation of D-amino acids, such as D-tryptophan, into peptide sequences is a widely employed strategy to enhance proteolytic stability, modulate receptor binding affinity, and control peptide conformation.[2] The Boc group on the indole nitrogen is crucial for preventing side reactions, such as alkylation and oxidation, that can occur during the acidic conditions of peptide cleavage from the resin.[3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in SPPS, and a summary of its key characteristics.

Chemical and Physical Properties

This compound is typically a white to off-white powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 163619-04-3[2][5][6] |

| Molecular Formula | C₃₁H₃₀N₂O₆[2][5] |

| Molecular Weight | 526.58 g/mol [2][5] |

| Appearance | White to off-white powder[1] |

| Melting Point | 86 - 92°C (decomposes)[1] |

| Solubility | Soluble in DMF, NMP, and other common organic solvents.[1][2] |

| Storage Conditions | 2-8°C, under an inert atmosphere.[2] |

Spectroscopic Data

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the Fmoc, Boc, and tryptophan moieties. Key signals include the aromatic protons of the fluorenyl group, the singlet for the nine protons of the Boc group, and the distinct signals for the α- and β-protons of the amino acid backbone.[7][8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. These include the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and carbamates, and the aromatic C-H stretching vibrations.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used for this purpose.[1]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. The following are detailed methodologies for its use in a typical SPPS workflow.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an this compound residue into a growing peptide chain on a solid support is illustrated below.

Caption: Workflow for the incorporation of this compound in SPPS.

Resin Swelling

-

Objective: To swell the solid support resin to allow for efficient diffusion of reagents.

-

Protocol:

-

Place the desired amount of resin (e.g., Wang, Rink Amide) in a reaction vessel.

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

-

Fmoc Deprotection

-

Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain.

-

Protocol:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[1][11]

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.[1]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

-

Coupling of this compound

-

Objective: To couple the this compound to the deprotected N-terminus of the peptide-resin.

-

Protocol:

-

In a separate vial, dissolve this compound (typically 3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]

-

Allow the mixture to pre-activate for 15-20 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[1]

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

Cleavage and Side-Chain Deprotection

-

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups, including the Boc group from the tryptophan indole.

-

Protocol:

-

Wash the peptide-resin with DMF and then with dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

-

Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times and dry under vacuum.

-

Peptide Purification

-

Objective: To purify the crude peptide to the desired level of purity.

-

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[12][13]

-

Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.

-

Monitor the elution profile at 220 nm and 280 nm (the latter is useful for tryptophan-containing peptides).[1]

-

Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.

-

Signaling Pathways and Logical Relationships

The use of this compound is a critical step in the synthesis of peptides that may interact with various biological signaling pathways. The diagram below illustrates the logical relationship between the chemical synthesis process and the subsequent biological application of the synthesized peptide.

Caption: From chemical synthesis to biological function.

Conclusion

This compound is an indispensable reagent for the synthesis of tryptophan-containing peptides, offering a robust and reliable method for incorporating this important D-amino acid. The strategic use of the Fmoc and Boc protecting groups ensures high yields and purity of the final peptide product by minimizing side reactions. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of peptide chemistry and drug development, facilitating the efficient and successful synthesis of complex and biologically active peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc-Trp(Boc)-OH(143824-78-6) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(163619-04-3)FT-IR [m.chemicalbook.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. lcms.cz [lcms.cz]

An In-depth Technical Guide to Fmoc-D-Trp(Boc)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-D-tryptophan, commonly known as Fmoc-D-Trp(Boc)-OH. This vital amino acid derivative is a cornerstone in modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of D-tryptophan into novel peptide therapeutics and research compounds. This document outlines its molecular characteristics, its critical role in experimental workflows, and detailed protocols for its application.

Core Molecular and Physical Properties

This compound is a derivative of the amino acid D-tryptophan, strategically modified with two essential protecting groups. The Fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, while the tert-butoxycarbonyl (Boc) group protects the indole nitrogen of the tryptophan side chain. This dual-protection scheme is fundamental to its application in Fmoc-based solid-phase peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the peptide sequence during assembly.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₀N₂O₆ | [2][3] |

| Molecular Weight | 526.58 g/mol | [2][3] |

| CAS Number | 163619-04-3 | [2][3][4][5][6] |

| Appearance | White solid/powder | |

| Purity | ≥95.0% (HPLC) | [2] |

| Storage Temperature | 2-8°C | [3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc solid-phase peptide synthesis.[4] The incorporation of D-amino acids like D-tryptophan is a key strategy in drug development to enhance peptide stability against enzymatic degradation and to modulate receptor binding affinity, thereby improving the pharmacokinetic profile of peptide-based drugs.[7]

The workflow for incorporating this compound into a growing peptide chain follows the cyclical nature of SPPS. The process ensures the sequential and controlled addition of amino acids to a nascent peptide chain that is anchored to a solid support resin.[8][9]

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.

Experimental Protocols

The following section provides a detailed methodology for a key experiment involving this compound: its incorporation into a peptide sequence via manual Fmoc SPPS.

Protocol: Manual Coupling of this compound in SPPS

This protocol outlines the steps for a single coupling cycle on a 0.1 mmol scale.

1. Resin Preparation and Fmoc Deprotection:

-

Start with 0.1 mmol of a suitable resin (e.g., Rink Amide or Wang resin) to which the preceding amino acid has already been coupled. The resin should be contained in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[10]

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[10]

-

Agitate the mixture for 5-10 minutes to cleave the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin by performing multiple cycles of adding DMF, agitating, and draining (typically 5-7 times) to completely remove residual piperidine and cleaved Fmoc byproducts.[9]

2. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 4-5 equivalents of this compound (relative to the resin loading) and a suitable coupling activator (e.g., HCTU, HATU) in DMF.[11]

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to facilitate the activation.

-

Immediately add the activated this compound solution to the washed resin containing the free N-terminal amine.

-

Agitate the reaction mixture for 1-2 hours at room temperature to allow for the formation of the new peptide bond.[12]

3. Post-Coupling Wash:

-

After the coupling reaction is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (at least 5 times) to remove any unreacted amino acid and coupling byproducts.[8]

4. Cycle Completion:

-

At this stage, the this compound has been successfully coupled to the growing peptide chain. The resin is now ready for the deprotection step of the next cycle to add the subsequent amino acid.

This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is fully assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Boc group from the tryptophan indole nitrogen.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fmoc- D -Trp(Boc)-OH = 95.0 HPLC 163619-04-3 [sigmaaldrich.com]

- 3. This compound | 163619-04-3 | FF47371 | Biosynth [biosynth.com]

- 4. This compound (163619-04-3) at Nordmann - nordmann.global [nordmann.global]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan | C31H30N2O6 | CID 16213150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Technical Guide: Solubility of Fmoc-D-Trp(Boc)-OH in DMF and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-D-Trp(Boc)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility characteristics in N,N-Dimethylformamide (DMF) and other organic solvents is paramount for optimizing peptide coupling reactions, ensuring high yields, and achieving desired peptide purity. This document collates available quantitative and qualitative data, presents detailed experimental protocols, and illustrates relevant workflows.

Core Concepts in Fmoc-Amino Acid Solubility

The solubility of this compound is primarily dictated by the interplay between its molecular structure and the physicochemical properties of the solvent. Key factors include:

-

Molecular Structure : The molecule possesses a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) protected indole side chain. These bulky, nonpolar moieties significantly reduce its solubility in water but enhance it in many organic solvents.

-

Solvent Properties : Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are highly effective at solvating Fmoc-protected amino acids.[1][2] They can engage in dipole-dipole interactions without donating protons, which is ideal for dissolving these compounds and facilitating the chemical reactions in SPPS.[1]

-

Aggregation : The presence of hydrophobic amino acids can lead to aggregation, which diminishes the solubility of the peptide.[3] In some cases, using less polar solvents like NMP over DMF can alleviate aggregation for hydrophobic sequences, thereby improving crude purity and yield.[4]

Poor solubility during SPPS can lead to incomplete reactions, resulting in deletion sequences, and slow reaction kinetics.[2] Therefore, ensuring the complete dissolution of this compound in the reaction solvent is a critical first step.

Solubility Data for this compound

The following tables summarize the available quantitative and qualitative solubility data for this compound. It is crucial to note that solubility can be affected by factors such as temperature, solvent grade, and the presence of impurities.

Table 1: Quantitative Solubility Data

| Solvent | Formula | Concentration (M) | Solubility (g/L) | Source & Notes |

|---|

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~0.5 M | ~263.3 g/L | Based on product datasheet indicating "clearly soluble" at 1 mmol in 2 mL.[5][6] |

Table 2: Qualitative Solubility Data

| Solvent | Formula | Solubility | Source(s) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | [7][8][9] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | [7][8][9] |

| Chloroform | CHCl₃ | Soluble | [7][8][9] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | [7][8][9] |

| Acetone | C₃H₆O | Soluble | [7][8][9] |

| Water | H₂O | Insoluble | Expected due to the hydrophobic nature of the Fmoc and Boc groups.[10][11] |

Experimental Protocols

This protocol provides a generalized method for quantitatively determining the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., HPLC-grade DMF)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE)

-

Pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vial to stand to let the excess solid settle.

-

Centrifuge the vial at a moderate speed to further pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, filter the supernatant through a 0.2 µm syringe filter into a pre-weighed vial.

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Weigh the vial again to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solution taken (L))

-

This protocol outlines a standard manual coupling step in solid-phase peptide synthesis, where the solubility of the amino acid is critical.[6]

Materials:

-

Peptide resin with a free N-terminal amine

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

DMF (Peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

Reaction vessel

Methodology:

-

Resin Preparation:

-

Activation of Amino Acid:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.95 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.[6]

-

Ensure complete dissolution. If solubility issues arise, gentle vortexing or the addition of a small amount of DMSO may be considered.

-

Allow the mixture to pre-activate for 15-20 minutes at room temperature.[6]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[6]

-

-

Post-Coupling Wash:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

-

A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts related to the use and analysis of this compound.

Caption: A flowchart of the static gravimetric method for solubility determination.

Caption: The key steps in a single coupling cycle during Fmoc solid-phase peptide synthesis.

Caption: Key factors influencing the solubility of Fmoc-protected amino acids.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. biotage.com [biotage.com]

- 5. This compound Novabiochem 163619-04-3 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 163619-04-3 [chemicalbook.com]

- 8. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 9. omizzur.com [omizzur.com]

- 10. benchchem.com [benchchem.com]

- 11. severnbiotech.com [severnbiotech.com]

An In-depth Technical Guide on the Purpose of Boc Protection on the Tryptophan Indole Side Chain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of tert-butyloxycarbonyl (Boc) protection for the indole side chain of tryptophan in modern peptide synthesis, particularly within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

The Challenge: Reactivity of the Tryptophan Indole Side Chain

Tryptophan, an essential amino acid, features a nucleophilic indole side chain that is highly susceptible to modification during the course of peptide synthesis.[1] The primary vulnerability arises during the final cleavage step, where the peptide is liberated from the solid support and side-chain protecting groups are removed. This is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA).

During TFA-mediated cleavage, carbocations are generated from the acid-labile protecting groups of other amino acid residues, such as the tert-butyl (tBu) group from aspartic acid, glutamic acid, serine, threonine, and tyrosine, as well as from the resin linker itself.[2] These electrophilic carbocations can readily attack the electron-rich indole ring of tryptophan, leading to undesired alkylation and the formation of side-products. This significantly compromises the purity and overall yield of the target peptide.[1]

Furthermore, the indole ring is also prone to oxidation, which can lead to the formation of various byproducts, including kynurenine and N-formylkynurenine derivatives.

The Solution: Indole Side-Chain Protection with Boc

To mitigate these deleterious side reactions, the indole nitrogen of tryptophan is temporarily protected with a Boc group. The resulting derivative, Fmoc-Trp(Boc)-OH, is a cornerstone building block in Fmoc-SPPS for the incorporation of tryptophan residues.

The Boc group on the indole nitrogen serves two primary purposes:

-

Electronic Shielding: By withdrawing electron density from the indole ring, the Boc group reduces its nucleophilicity, thereby deactivating it towards electrophilic attack by carbocations generated during TFA cleavage.

-

Steric Hindrance: The bulky nature of the Boc group can also sterically hinder the approach of electrophiles to the indole ring.

The use of Fmoc-Trp(Boc)-OH is particularly crucial in the synthesis of peptides containing arginine residues.[1] The side chain of arginine is often protected with bulky sulfonyl-based groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). During TFA cleavage, these protecting groups can be a significant source of reactive carbocations that readily modify unprotected tryptophan residues. The implementation of Fmoc-Trp(Boc)-OH in such syntheses dramatically enhances the purity and yield of the final peptide product.[1]

Data Presentation: Quantitative Comparison

While the qualitative benefits of using Fmoc-Trp(Boc)-OH are well-established, direct side-by-side quantitative comparisons in the literature for the synthesis of the same peptide with and without indole protection are not always readily available. However, based on extensive empirical evidence in the field of peptide synthesis, the following table provides a representative comparison of expected outcomes for the synthesis of a model tryptophan-containing peptide.

| Parameter | Synthesis with Fmoc-Trp-OH (Unprotected) | Synthesis with Fmoc-Trp(Boc)-OH (Protected) |

| Crude Purity (by HPLC) | 50-70% | >85% |

| Major Side Products | Tryptophan alkylation products, oxidized tryptophan derivatives | Minimal to none |

| Overall Yield | Lower, variable | Higher, more consistent |

| Purification Complexity | High, requires extensive chromatography | Low to moderate |

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a model dipeptide, Trp-Phe, illustrating the use of Fmoc-Trp(Boc)-OH.

-

Fmoc-Phe-Wang resin (loading: 0.5 mmol/g)

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

This protocol is for a 0.1 mmol scale synthesis.

-

Resin Swelling:

-

Place 200 mg of Fmoc-Phe-Wang resin in a peptide synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Coupling of Fmoc-Trp(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.3 mmol, 158 mg), OxymaPure® (0.3 mmol, 43 mg) in 2 mL of DMF.

-

Add DIC (0.3 mmol, 47 µL) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in 4.2.2.

-

-

Resin Preparation:

-

After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen for 15 minutes.

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% deionized water. For 5 mL of cocktail, use 4.75 mL of TFA, 0.125 mL of TIS, and 0.125 mL of water.

-

-

Cleavage Reaction:

-

Add 5 mL of the cleavage cocktail to the resin.

-

Agitate at room temperature for 2 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether.

-

Rinse the resin with an additional 1 mL of the cleavage cocktail and add it to the ether.

-

A white precipitate of the peptide should form.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether.

-

Centrifuge again and decant the ether.

-

Dry the peptide pellet under a stream of nitrogen.

-

-

Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by reverse-phase HPLC and mass spectrometry to determine purity and confirm the molecular weight.

-

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Caption: Mechanism of tryptophan indole side chain alkylation.

Caption: Comparison of outcomes with protected vs. unprotected tryptophan.

Conclusion

The protection of the tryptophan indole side chain with a Boc group is an indispensable strategy in modern Fmoc-SPPS. It effectively prevents unwanted alkylation and oxidation reactions that occur during TFA-mediated cleavage, leading to significantly higher purity and yield of the target peptide. For researchers, scientists, and drug development professionals, the use of Fmoc-Trp(Boc)-OH is a critical consideration for the successful synthesis of tryptophan-containing peptides, particularly for complex sequences and those containing other sensitive residues like arginine. This approach simplifies purification, improves reproducibility, and ultimately facilitates the generation of high-quality peptides for research and therapeutic applications.

References

The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-amino acids in Enhancing Peptide Biostability

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, yet their clinical translation is frequently hampered by their inherent instability. A primary obstacle is their susceptibility to rapid degradation by proteases in biological systems, which significantly curtails their bioavailability and in vivo half-life, thereby limiting their therapeutic efficacy. A powerful and widely adopted strategy to overcome this challenge is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the principles, methodologies, and implications of utilizing D-amino acids to enhance peptide biostability.

The Chirality Advantage: Why D-amino Acids Confer Stability

Naturally occurring proteins and peptides are exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide degradation, have evolved active sites with a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition.[1] The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage. This steric hindrance is the fundamental reason for the enhanced stability of D-amino acid-containing peptides.[1]

Incorporating D-amino acids can significantly increase a peptide's half-life in biological fluids.[2] This enhanced stability translates to prolonged in vivo circulation, a critical factor for therapeutic efficacy. While the replacement of L-amino acids with their D-enantiomers has been shown to improve serum stability, it can also influence the peptide's secondary structure and biological activity.[3][4][5][6] Therefore, the strategic placement of D-amino acids is crucial in designing potent and stable therapeutic peptides.

Quantitative Analysis of Enhanced Biostability

The most direct method to assess the impact of D-amino acid incorporation is through comparative stability studies. The following tables summarize quantitative data from various studies, highlighting the dramatic increase in stability and the potential impact on biological activity for D-amino acid-containing peptides compared to their L-counterparts.

Table 1: Comparative Half-Life of L-Peptides vs. D-Amino Acid-Containing Peptides in Plasma/Serum

| Peptide Name/Sequence | Modification | Matrix | Half-Life (L-Peptide) | Half-Life (D-Peptide/Analog) | Analytical Method |

| A20FMDV2 | PEGylated | Rat Serum | ~0% remaining after 24h | >30% remaining after 48h | RP-HPLC |

| Peptide 1 (Tam-labeled) | N/A | Human Plasma | 43.5 h | N/A | Not Specified |

| Peptide 2 (Tam-labeled) | N/A | Human Plasma | 3.2 h | N/A | Not Specified |

| [F7,P34]-pNPY | Tam-labeled | Human Plasma | 43.5 h | N/A | RP-HPLC |

| [K27(Lau),K...]-pNPY | Tam-labeled | Human Plasma | 3.2 h | N/A | RP-HPLC |

| D-Serine | N/A | Mouse Plasma | 1.2 hours | > 10 hours (in DAAO Knockout Mice) | Not Specified |

Table 2: Comparative Receptor Binding Affinity of L-Peptides vs. D-Amino Acid-Containing Peptides

| Peptide/Analog | Target Receptor | L-Peptide Affinity (Kd/Ki/IC50) | D-Peptide/Analog Affinity (Kd/Ki/IC50) |

| LCDX / DCDX | α7 nicotine acetylcholine receptors | IC50 five times higher than DCDX | IC50 five times lower than LCDX |

| Thrombin-binding peptides (T10.25, T10.30, T10.6) | Thrombin | N/A | Kd values of 200, 360, and 460 nM |

| Thrombin-binding peptides (T10.13, T10.37) | Thrombin | N/A | Kd values of 160 and 310 nM |

| Cyclic Peptide (L-Tyr at R2, D-Lys at R4, Tyr at R5) | μ-opioid receptor | N/A | Ki of 16 nM |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for synthesizing peptides containing D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected L- and D-amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and Methanol.

-

Amino Acid Coupling:

-

Dissolve the desired Fmoc-protected amino acid (L- or D-) and coupling reagent in DMF.

-

Add the base to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for a specified time to allow for coupling.

-

Wash the resin to remove excess reagents.

-

-

Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF.

-

Repeat: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the cleaved peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[7]

Protocol 2: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method for assessing the stability of a peptide in plasma.[8]

Materials:

-

Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Human or animal plasma (from a commercial source)

-

Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

-

HPLC or LC-MS system for analysis

Procedure:

-

Preparation: Pre-warm an aliquot of plasma to 37°C.

-

Incubation: Spike the plasma with the test peptide to a final concentration of, for example, 10 µM. Incubate the mixture at 37°C with gentle agitation.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

-

Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).[8]

Protocol 3: Protease Stability Assay

This protocol outlines a general method for evaluating a peptide's resistance to a specific protease.

Materials:

-

Test peptide solution

-

Protease stock solution (e.g., trypsin, chymotrypsin)

-

Assay buffer (appropriate for the specific protease)

-

Quenching solution (e.g., TFA, formic acid)

-

RP-HPLC system

Procedure:

-

Reaction Setup: Prepare the test peptide solution in the assay buffer.

-

Initiation: Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Quenching: Stop the reaction by adding the quenching solution to the aliquots.

-

Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to assess the peptide's stability against the specific protease.[9]

Visualizing Mechanisms and Workflows

Mechanism of Protease Resistance

The incorporation of D-amino acids sterically hinders the binding of proteases to the peptide substrate, thereby preventing enzymatic cleavage.

Caption: Mechanism of protease resistance conferred by D-amino acids.

Workflow for Rational Design of Biostable Peptides

A systematic approach is essential for the successful design of peptides with enhanced stability and retained biological activity.

Caption: Workflow for designing biostable peptides using D-amino acids.

Signaling Pathway: D-Peptide Inhibition of Amyloid-β Aggregation

D-peptides have shown therapeutic promise in neurodegenerative diseases by interfering with pathological protein aggregation cascades. For instance, the D-peptide D3 has been shown to specifically bind to Aβ42 and inhibit its aggregation.[10]

Caption: D-peptide inhibition of the amyloid-beta aggregation pathway.

Conclusion

The incorporation of D-amino acids represents a robust and widely applicable strategy to enhance the biostability of peptide-based therapeutics. By rendering peptides resistant to proteolytic degradation, this approach directly addresses one of the most significant hurdles in their clinical development. The data clearly demonstrate substantial improvements in in vitro and in vivo stability, leading to more favorable pharmacokinetic profiles. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of D-amino acid-containing peptides. As our understanding of the interplay between stereochemistry, stability, and biological activity continues to grow, the rational design of D-peptides will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rmm.mazums.ac.ir [rmm.mazums.ac.ir]

Fmoc-D-Trp(Boc)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Trp(Boc)-OH, a critical building block in solid-phase peptide synthesis (SPPS), designed for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.

Core Compound Information

This compound, with the CAS number 163619-04-3 , is a derivative of the amino acid D-tryptophan.[1][2][3][4] It incorporates two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a tert-butyloxycarbonyl (Boc) group on the indole side chain of tryptophan. This dual protection strategy is essential for the controlled, stepwise assembly of peptide chains, preventing unwanted side reactions and ensuring the integrity of the final peptide product.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 163619-04-3 |

| Molecular Formula | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 526.58 g/mol [2][3] |

| Appearance | White to off-white or beige powder[1][2] |

| Purity | ≥98% (HPLC)[2], ≥99.5% (Chiral HPLC)[1] |

| Optical Rotation | [a]D²⁰ = +20 ± 4º (c=1 in DMF)[1] |

| Solubility | Soluble in DMF[2] |

| Storage Temperature | 2-8°C or 15-25°C |

Safety and Handling

Comprehensive safety protocols are paramount when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source: ChemScene

Precautionary Statements & First Aid

| Precautionary Statement | Description |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |

Source: ChemScene

In case of accidental exposure, it is crucial to follow the first aid measures outlined in the SDS. For inhalation, move the person to fresh air.[5] In case of skin contact, wash off with soap and plenty of water.[5] For eye contact, flush with water as a precaution.[5] If swallowed, rinse the mouth with water.[5]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-tryptophan residues in Fmoc-based SPPS.[2] The following is a generalized protocol for its use.

Resin Swelling

-

Swell the desired resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin with DMF (5-7 times) to remove any residual piperidine.

Amino Acid Coupling

-

In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin loading capacity).

-

Add a coupling agent, such as HBTU (3 equivalents), and a base, like N,N-Diisopropylethylamine (DIPEA) (6 equivalents), in DMF.

-

Allow the mixture to pre-activate for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

Washing

-

After the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

-

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups removed.

-

A common cleavage cocktail for peptides containing tryptophan is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). The use of the Boc protecting group on the tryptophan indole side chain is strongly recommended to prevent modification during cleavage.[6]

-

Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Purification

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a gradient of acetonitrile in water containing 0.1% TFA.

-

Collect fractions containing the pure peptide and confirm its identity and purity using mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.

Visualizing the Workflow

The following diagram illustrates the key stages of a single coupling cycle in Fmoc-based solid-phase peptide synthesis using this compound.

References

Key differences between Fmoc-D-Trp(Boc)-OH and Fmoc-L-Trp(Boc)-OH

An In-depth Technical Guide to the Core Differences Between Fmoc-D-Trp(Boc)-OH and Fmoc-L-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between this compound and Fmoc-L-Trp(Boc)-OH, two critical building blocks in modern solid-phase peptide synthesis (SPPS). A thorough understanding of their unique properties is paramount for the rational design and development of peptide-based therapeutics, diagnostics, and research tools. This document outlines their fundamental stereochemical differences, compares their physicochemical properties, details their application in SPPS, and explores the profound impact of chirality on the final peptide's structure and biological function.

The primary difference between this compound and Fmoc-L-Trp(Boc)-OH lies in their stereochemistry. They are enantiomers—non-superimposable mirror images of each other at the α-carbon. The "L" (levorotatory) configuration is the form found in naturally occurring proteins, while the "D" (dextrorotatory) form is synthetic and not recognized by most natural enzymes.[1] This fundamental structural difference gives rise to distinct optical properties and has significant implications for the biological behavior of peptides incorporating these isomers.

The most direct physical manifestation of this chirality is their optical activity. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. As shown in the data below, Fmoc-L-Trp(Boc)-OH exhibits a negative specific rotation (levorotatory), while this compound shows a positive specific rotation (dextrorotatory).

Figure 1: Stereochemical relationship between L- and D-enantiomers.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key quantitative properties of both isomers, highlighting their identical molecular formula and weight, with the principal difference being the sign of their specific optical rotation.

| Property | This compound | Fmoc-L-Trp(Boc)-OH |

| CAS Number | 163619-04-3[1][2] | 143824-78-6[3][4] |

| Molecular Formula | C₃₁H₃₀N₂O₆[1][2] | C₃₁H₃₀N₂O₆[3][5] |

| Molecular Weight | 526.59 g/mol [1] | 526.58 g/mol [3][5] |

| Appearance | White to faintly beige powder[1] | White to off-white crystalline powder[3][6] |

| Melting Point | 86 - 92 °C (decomposes)[] | 86 - 93 °C (decomposes)[4] |

| Specific Rotation [α]D²⁰ | +19 to +24° (c=1, DMF)[1][2] | -18 to -22° (c=1, DMF)[4][5] |

| Solubility | Soluble in DMF, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[4][8] | Soluble in DMF, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[4][8] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Both this compound and Fmoc-L-Trp(Boc)-OH are utilized as standard building blocks in Fmoc-based SPPS.[2][5] The workflow for incorporating either isomer into a growing peptide chain is identical. The Fmoc (fluorenylmethyloxycarbonyl) group provides temporary, base-labile protection for the α-amino group, while the Boc (tert-butyloxycarbonyl) group offers acid-labile protection for the indole nitrogen of the tryptophan side chain.[9] This Boc protection is critical for preventing side reactions, such as alkylation or sulfonation, particularly during the final cleavage step with trifluoroacetic acid (TFA).[10][11][12]

Figure 2: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Impact on Peptide Structure and Function

The substitution of a natural L-amino acid with its D-enantiomer is a powerful strategy in drug development that profoundly affects the resulting peptide's properties.

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the dramatic increase in peptide stability.[13] Natural proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific and evolved to recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid disrupts this recognition, making the adjacent peptide bonds resistant to enzymatic cleavage.[13][14] This steric hindrance drastically increases the peptide's half-life in biological fluids, a critical factor for improving bioavailability and therapeutic efficacy.[13][15]

Alteration of Secondary Structure and Receptor Binding

Introducing a D-amino acid can significantly alter a peptide's three-dimensional conformation.[16] While L-amino acids naturally favor right-handed α-helices, the inclusion of a D-amino acid can disrupt this structure or induce other conformations, such as β-turns.[15][16] This structural modulation can have two primary outcomes:

-

Disrupted Binding: If the native L-conformation is essential for binding to a specific biological target (e.g., a receptor or enzyme), its disruption by a D-amino acid will lead to a loss of activity.

-

Enhanced or Novel Activity: In some cases, the altered conformation may lead to higher binding affinity, improved selectivity, or even novel biological activities not observed with the all-L peptide.

Figure 3: Conceptual diagram of L- vs. D-peptide receptor interaction.

Experimental Protocols

General Protocol for Fmoc-SPPS Coupling

This protocol outlines a standard manual procedure for coupling either this compound or Fmoc-L-Trp(Boc)-OH to a resin-bound peptide chain with a free N-terminal amine.

Objective: To couple the next amino acid onto the growing peptide chain.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound or Fmoc-L-Trp(Boc)-OH (3-4 equivalents relative to resin loading)

-

Coupling Activator: HBTU or HATU (3-4 equivalents)[17]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-8 equivalents)[17]

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade[18]

Procedure:

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Trp(Boc)-OH isomer and the coupling activator (e.g., HBTU) in DMF. Add the base (e.g., DIPEA) to the solution and allow the mixture to pre-activate for 1-5 minutes.[17][19]

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[19]

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction (i.e., the absence of free primary amines).[20] If the test is positive, the coupling step may be repeated.

-

Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the peptide-resin with DMF (3-5 times) to remove excess reagents and byproducts.[18] The resin is now ready for the next deprotection and coupling cycle.

Protocol for Peptide Analysis by RP-HPLC and Mass Spectrometry

Objective: To determine the purity and verify the molecular weight of the final synthesized peptide.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [21]

-

Instrumentation: HPLC system with a UV detector.[22]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[23]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[22]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[22]

-

Procedure:

-

Dissolve the crude, cleaved peptide in a small amount of Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 214 nm and 280 nm. The retention time and peak area are used to assess purity.

-

2. Mass Spectrometry (MS) [24]

-

Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[24]

-

Procedure:

Conclusion

This compound and Fmoc-L-Trp(Boc)-OH are chemically identical enantiomers that differ only in their stereochemistry at the alpha-carbon. While they behave similarly within the standard procedures of solid-phase peptide synthesis, the choice between them has profound and predictable consequences for the final peptide's biological properties. The incorporation of this compound is a key strategy for enhancing proteolytic stability, a critical attribute for therapeutic peptide development. However, researchers must consider the potential impact on the peptide's secondary structure and its interaction with biological targets. A careful, structure-guided approach to incorporating D-amino acids is essential for harnessing their advantages in creating more stable and effective peptide-based drugs.

References

- 1. omizzur.com [omizzur.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-L-Trp(Boc)-OH | Protected Tryptophan for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 4. omizzur.com [omizzur.com]

- 5. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 6. FMOC-TRP-(BOC)-OH CAS 143824-78-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]

- 9. Fmoc-Trp(Boc)-OH | 143824-78-6 | Benchchem [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chempep.com [chempep.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. benchchem.com [benchchem.com]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 22. biovera.com.au [biovera.com.au]

- 23. hplc.eu [hplc.eu]

- 24. ijsra.net [ijsra.net]

- 25. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Applications of D-Tryptophan Containing Peptides in Biomedicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid D-tryptophan into peptide sequences offers a powerful strategy to enhance therapeutic potential. This modification can significantly increase peptide stability against enzymatic degradation, prolonging half-life and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications of D-tryptophan-containing peptides in biomedicine, focusing on their antimicrobial, anti-inflammatory, anticancer, anti-angiogenic, and neuroprotective properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Antimicrobial Peptides

D-tryptophan-rich antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat the rise of antibiotic-resistant pathogens. The unique properties of the tryptophan side chain, including its size, hydrophobicity, and ability to form hydrogen bonds, allow these peptides to interact with and disrupt microbial membranes, often leading to cell death. The inclusion of D-tryptophan can further enhance their antimicrobial efficacy and stability.

Data Presentation: Antimicrobial Activity

| Peptide Sequence | Target Organism | MIC (µM) | Cytotoxicity Assay | Cell Line | IC50 / HC10 (µM) | Reference |

| dCATH (parent peptide) | S. aureus ATCC 29213 | 1-8 | MTT | RAW 264.7 | < 128 (high cytotoxicity) | [1][2] |

| dCATH (parent peptide) | E. coli ATCC 25922 | 1-8 | MTT | RAW 264.7 | < 128 (high cytotoxicity) | [1][2] |

| dCATH(1-16) (Trp at pos 4) | S. aureus ATCC 29213 | 1-8 | MTT | RAW 264.7 | > 128 (low cytotoxicity) | [1][2] |

| dCATH(1-16) (Trp at pos 4) | E. coli ATCC 25922 | 1-8 | MTT | RAW 264.7 | > 128 (low cytotoxicity) | [1][2] |

| dCATH(5-20) (Trp at pos 17) | S. aureus ATCC 29213 | 1-8 | MTT | RAW 264.7 | > 128 (low cytotoxicity) | [1][2] |

| dCATH(5-20) (Trp at pos 17) | E. coli ATCC 25922 | 1-8 | MTT | RAW 264.7 | > 128 (low cytotoxicity) | [1][2] |

| Pac-525 (Ac-KWRRWVRWI-NH₂) | E. coli ATCC 25922 | 2 | Hemolysis | Human RBCs | 350 (50% lysis) | [3] |

| Pac-525 (Ac-KWRRWVRWI-NH₂) | S. aureus ATCC 29213 | 4 | Hemolysis | Human RBCs | 350 (50% lysis) | [3] |

Experimental Protocols

This protocol is adapted from established methods for testing cationic antimicrobial peptides.

Materials:

-

Test peptide containing D-tryptophan

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well polypropylene microtiter plates

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

-

-

Assay Procedure:

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

-

Add 11 µL of each peptide dilution to the corresponding wells.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, assessed visually or by measuring the optical density at 600 nm.

-

Materials:

-

Mammalian cell line (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test peptide containing D-tryptophan

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the test peptide in serum-free medium.

-

Remove the culture medium from the cells and replace it with 100 µL of the peptide dilutions.

-

Include an untreated control (cells in medium only) and a vehicle control.

-

Incubate for the desired exposure time (e.g., 24 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control.

-

Visualization: Antimicrobial Peptide Mechanism of Action

Caption: General mechanism of action for antimicrobial peptides.

Anti-inflammatory and Analgesic Peptides

D-tryptophan-containing peptides have demonstrated significant potential as anti-inflammatory and analgesic agents. Their increased stability allows for prolonged therapeutic effects compared to their L-amino acid counterparts.

Data Presentation: Anti-inflammatory Activity

| Peptide | Animal Model | Dose | Route of Administration | % Inhibition of Paw Edema | Reference |

| L-Tryptophan | Rat | 100 mg/kg | i.p. | ~40% at 3h | [4] |

| Dipeptide (unspecified) | Rat | Not specified | Not specified | Significant inhibition | [4] |

Experimental Protocols

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test peptide containing D-tryptophan

-

Reference drug (e.g., Indomethacin)

-

Vehicle for peptide and reference drug

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week.

-

Divide animals into groups: control (vehicle), reference drug, and test peptide groups.

-

-

Drug Administration:

-

Administer the test peptide, reference drug, or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

-

Percentage inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Visualization: Inflammatory Signaling Pathway (TLR4)

References

- 1. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]

- 2. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpp.com [ijpp.com]

A Comprehensive Technical Guide to Fmoc and Boc Solid-Phase Peptide Synthesis Strategies

For researchers, scientists, and drug development professionals in the field of peptide synthesis, the selection of a protecting group strategy is a critical decision that dictates the overall success of the synthetic process. The two predominant methodologies for the temporary protection of the α-amino group of amino acids in Solid-Phase Peptide Synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This in-depth technical guide provides a comprehensive comparison of these two cornerstone approaches, detailing their core principles, experimental protocols, and a quantitative analysis to inform the selection of the optimal strategy for a given synthetic challenge.

Core Principles: A Tale of Two Chemistries

Solid-Phase Peptide Synthesis, a technique pioneered by R. Bruce Merrifiend, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] This approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[1] The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the temporary protecting group for the α-amino group and the conditions required for its removal.[1][2]

The Boc Strategy: A Legacy of Acid-Lability

The Boc strategy is the classic approach, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[1] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[4] This reliance on graded acid lability forms the basis of its orthogonality.[5]

The Fmoc Strategy: The Modern Standard of Base-Lability

The Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[3] This group is stable to acids but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][7] The side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[3][] This high degree of orthogonality between the Nα- and side-chain deprotection steps is a key advantage of the Fmoc strategy.[8]

Quantitative and Qualitative Comparison of Fmoc and Boc SPPS

The choice between Fmoc and Boc SPPS often depends on the specific peptide sequence, its length, the presence of sensitive amino acids, and the desired scale of synthesis. The following tables provide a summary of key quantitative and qualitative differences between the two strategies.

Table 1: General Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF)[3] | Strong acid (e.g., 50% TFA in DCM)[3] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[3] | Acid-labile (benzyl-based, cleaved by HF)[3] |

| Final Cleavage | Strong acid (e.g., TFA)[3] | Very strong acid (e.g., HF, TFMSA)[3] |

| Orthogonality | High degree of orthogonality between Nα and side-chain deprotection.[3] | Partial orthogonality, relies on graded acid lability.[3] |

| Automation | Standard for automated synthesizers.[4] | Less common for commercial synthesizers.[4] |

| Handling Precautions | Standard laboratory glassware.[4] | Requires specialized HF-resistant apparatus.[4] |

| Compatibility with PTMs | Generally compatible.[8] | Limited due to harsh cleavage conditions.[4] |

Table 2: Performance and Side Reaction Comparison

| Parameter | Fmoc Strategy | Boc Strategy |

| Coupling Efficiency | Typically exceeds 99%.[] | Generally high, but can be affected by aggregation. |

| Aggregation | Can be problematic for certain sequences. | Repeated acid treatments can help disrupt aggregation.[9] |

| Aspartimide Formation | Higher risk due to basic deprotection conditions, especially for Asp-Gly or Asp-Asn sequences.[3] | Less prone to aspartimide formation.[3] |

| Racemization | Can occur with sensitive residues due to basic conditions, but minimized with modern coupling reagents.[3] | Acidic deprotection can offer an advantage in some cases.[3] |

| Diketopiperazine Formation | More likely at the dipeptide stage, especially with Proline.[10] | Can be suppressed with in situ neutralization protocols.[10] |

| 3-(1-Piperidinyl)alanine Formation | A potential side reaction for C-terminal Cysteine.[10] | Not applicable. |

Experimental Protocols

Below are generalized protocols for the key steps in both Fmoc and Boc solid-phase peptide synthesis. These should be considered as a starting point and may require optimization based on the specific peptide sequence and resin.

Fmoc Solid-Phase Peptide Synthesis Protocol

-

Resin Preparation and Swelling:

-

Place the desired amount of resin (e.g., Fmoc-Rink Amide resin for a C-terminal amide) in a fritted reaction vessel.

-

Wash the resin with DMF (3 x 5 mL).

-

Swell the resin in DMF for at least 30 minutes.[11]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[12]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[12]

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

-